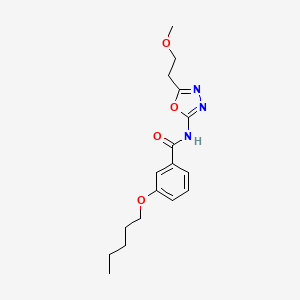

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide

Description

Properties

IUPAC Name |

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-3-4-5-10-23-14-8-6-7-13(12-14)16(21)18-17-20-19-15(24-17)9-11-22-2/h6-8,12H,3-5,9-11H2,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMYJTXYXHIRKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

Attachment of the pentyloxy group: This step involves the alkylation of the oxadiazole ring with a pentyloxy halide in the presence of a base such as potassium carbonate.

Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole derivative with a benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives, including N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide, exhibit significant anticancer properties. The oxadiazole moiety has been linked to various biological activities, making it a target for drug development against cancer. For instance, studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of bacterial and fungal strains. The presence of the oxadiazole ring enhances the interaction with microbial targets, thereby exhibiting potent antibacterial effects. In vitro studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria . This property is particularly relevant in the context of rising antibiotic resistance.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, compounds with similar structures have been identified as potent inhibitors of Notum carboxylesterase, which is implicated in the regulation of the Wnt signaling pathway associated with various cancers . This inhibition could provide therapeutic avenues for targeting cancer progression.

Anti-Diabetic Activity

Recent studies have explored the potential anti-diabetic effects of oxadiazole derivatives. Compounds structurally related to this compound have shown promise in regulating glucose levels in diabetic models . This suggests that such compounds could be developed into therapeutic agents for managing diabetes.

Organic Electronics

The unique electronic properties of oxadiazole compounds make them suitable candidates for applications in organic electronics. Their ability to act as electron transport materials has been explored in organic light-emitting diodes (OLEDs) and organic solar cells . The incorporation of this compound into these devices could enhance their efficiency and stability.

Case Studies

Mechanism of Action

The mechanism of action of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyethyl and pentyloxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Lipophilicity : The target compound’s 3-pentyloxy group (long alkyl chain) likely enhances lipophilicity compared to analogs with shorter alkoxy (e.g., methoxy in LMM5) or polar groups (e.g., trifluoromethyl in Compound 6). This could improve membrane permeability but reduce aqueous solubility .

- Electron-Withdrawing vs. Donor Groups: Compounds with electron-withdrawing substituents (e.g., trifluoromethyl, bromo) show moderate-to-high yields (15–50%) and purity (>95%), suggesting stability under synthetic conditions. The target’s methoxyethyl and pentyloxy groups (electron-donating) may require optimized coupling protocols to mitigate lower yields observed in similar derivatives (e.g., 12% for Compound 8) .

- Biological Target Specificity : Substituted benzamides with bulky aromatic groups (e.g., tetrahydronaphthalenyl in Compounds 6–8) are associated with Ca²⁺/calmodulin inhibition, while sulfamoyl-containing analogs (e.g., LMM5) exhibit antifungal activity. The target’s substituents may favor enzyme inhibition due to its flexible alkoxy chains, though experimental validation is needed .

Structural and Spectroscopic Insights

- NMR Profiles : The target’s ¹H NMR would likely show distinct signals for the pentyloxy chain (δ 0.8–1.7 ppm for alkyl protons) and methoxyethyl group (δ 3.3–3.5 ppm for methoxy), similar to Compound 8’s isopropoxy (δ 1.3–1.4 ppm) .

- Mass Spectrometry : Expected molecular ion [M+H]⁺ would align with a molecular formula of C₁₈H₂₅N₃O₄ (calculated ~360.2 g/mol), comparable to analogs like Compound 14 (MW 379.3) .

Biological Activity

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C16H21N3O3

- Molecular Weight : 305.36 g/mol

- CAS Number : 1396748-18-7

1. Antiproliferative Activity

The compound has demonstrated notable antiproliferative effects against various cancer cell lines. The following table summarizes its activity:

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 3.1 | Doxorubicin | 0.5 |

| HCT116 | 4.4 | Etoposide | 2.0 |

| HEK293 | 5.3 | - | - |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The compound showed competitive efficacy compared to established chemotherapeutic agents like doxorubicin and etoposide, suggesting its potential as an anticancer agent .

2. Antioxidative Activity

In addition to its antiproliferative properties, this compound has exhibited significant antioxidative activity:

| Test Method | Activity (%) | Standard (BHT) |

|---|---|---|

| ABTS Assay | 85% | 70% |

| DPPH Assay | 78% | 65% |

| FRAP Assay | 80% | 60% |

These results indicate that the compound possesses strong antioxidative capabilities, outperforming the standard butylated hydroxytoluene (BHT) in several assays .

3. Antibacterial Activity

The compound also demonstrated antibacterial properties against Gram-positive bacteria:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

The minimum inhibitory concentration (MIC) values suggest that the compound is particularly effective against Enterococcus faecalis, indicating potential therapeutic applications in treating infections caused by this pathogen .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of similar oxadiazole derivatives:

- Insecticidal Activity : Research indicated that derivatives of oxadiazole compounds exhibited significant insecticidal properties against pests like Helicoverpa armigera and Spodoptera frugiperda, with some compounds showing over 70% lethality at concentrations of 500 mg/L .

- Fungicidal Activity : Compounds structurally related to this compound have shown promising antifungal activity against Pyricularia oryzae, with inhibition rates reaching up to 77.8% .

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide? A: The compound can be synthesized via multi-step protocols:

- Step 1: Formation of the oxadiazole core through cyclization of a hydrazide intermediate, typically using reagents like oxalyl chloride in DCM under anhydrous conditions .

- Step 2: Amide coupling between the oxadiazole-2-amine and substituted benzoyl chloride. For example, 3-(pentyloxy)benzoyl chloride is reacted with the oxadiazole intermediate in the presence of a base (e.g., NaH in THF) at room temperature for 18–24 hours .

- Purification: Column chromatography or recrystallization (e.g., from pet-ether) is used to isolate the final product, with yields ranging from 12–58% depending on substituents .

Advanced: Optimizing Low-Yield Reactions

Q: How can low yields (<20%) in the final coupling step be addressed? A: Yield optimization strategies include:

- Catalyst Screening: Testing alternative bases (e.g., pyridine instead of NaH) or coupling agents (EDC/HOBt) to improve reactivity .

- Solvent Effects: Switching from THF to DMF or DCM may enhance solubility of intermediates .

- Temperature Control: Prolonged stirring (48+ hours) or microwave-assisted synthesis (e.g., 100°C for 30 minutes) to accelerate reaction kinetics .

- Substituent Tuning: Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide moiety may stabilize intermediates, as seen in analogs with 50% yields .

Basic Characterization Techniques

Q: What analytical methods are essential for confirming the structure and purity of this compound? A: Key techniques include:

- NMR Spectroscopy: H and C NMR to verify substituent integration and oxadiazole ring formation (e.g., characteristic peaks at δ 8.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry: ESI-MS or APCI-MS to confirm molecular ion peaks (e.g., [M+H] matching calculated m/z) .

- HPLC: Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .

Advanced: Resolving Spectral Data Contradictions

Q: How to address overlapping peaks in H NMR spectra for structurally similar analogs? A: Strategies include:

- 2D NMR: HSQC or COSY experiments to resolve coupling patterns and assign proton environments .

- Deuteration Studies: Replacing exchangeable protons (e.g., -NH) with deuterium to simplify spectra .

- Variable Temperature NMR: Heating samples to reduce signal broadening caused by rotational hindrance .

Basic Biological Screening

Q: What in vitro assays are suitable for initial evaluation of bioactivity? A: Common assays include:

- Antimicrobial Testing: Broth microdilution against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to controls like ciprofloxacin .

- Enzyme Inhibition: Fluorometric assays for targets like carbonic anhydrase II (hCA II), using acetazolamide as a reference inhibitor .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) to screen for antitumor potential .

Advanced: Addressing Discrepancies Between In Vitro and In Vivo Activity

Q: If a compound shows potent in vitro enzyme inhibition but no in vivo efficacy, how should researchers proceed? A: Investigate:

- Pharmacokinetics: Assess bioavailability via plasma stability assays or metabolic profiling (e.g., liver microsome studies) .

- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility, as seen in analogs with enhanced CNS penetration .

- Orthogonal Models: Validate activity in alternative in vivo systems (e.g., C. elegans infection models for antimicrobial agents) .

Advanced Computational Approaches

Q: How can computational modeling guide target identification for this compound? A: Methods include:

- Molecular Docking: Use tools like AutoDock Vina to predict binding to enzymes (e.g., hCA II) based on interactions with key residues (e.g., Zn in hCA II) .

- MD Simulations: Analyze ligand-protein stability over 100+ ns trajectories to validate binding poses .

- QSAR Studies: Correlate substituent effects (e.g., methoxy vs. bromo groups) with bioactivity to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.